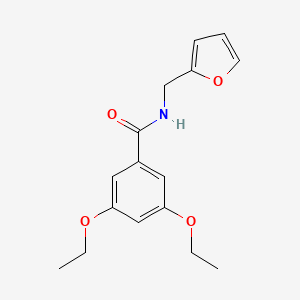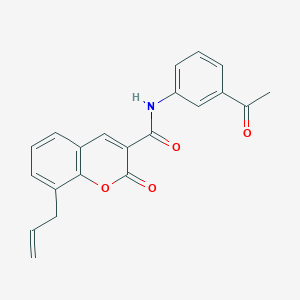![molecular formula C18H23NO4 B5738366 ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5738366.png)
ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate, also known as MPAC, is a compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
科学的研究の応用
Ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities in vitro and in vivo. ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate has also been investigated for its potential use as a building block in the synthesis of novel materials, such as polymers and dendrimers.
作用機序
The mechanism of action of ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, the exact biochemical and physiological effects of ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate on human cells and tissues are not fully understood and require further investigation.
実験室実験の利点と制限
One of the advantages of using ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate in lab experiments is its ease of synthesis and purification. ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate is its low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for the research and development of ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate. One potential area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of interest is the investigation of the potential applications of ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate in the development of new drugs for the treatment of various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate and its biochemical and physiological effects on human cells and tissues.
合成法
The synthesis of ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate involves the reaction of piperidine with 4-methoxyphenylacrylic acid, followed by esterification with ethyl alcohol. The reaction is carried out in the presence of a catalyst, such as triethylamine or N,N'-dicyclohexylcarbodiimide (DCC), under reflux conditions. The resulting product is then purified by column chromatography to obtain pure ethyl 1-[3-(4-methoxyphenyl)acryloyl]-4-piperidinecarboxylate.
特性
IUPAC Name |
ethyl 1-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-3-23-18(21)15-10-12-19(13-11-15)17(20)9-6-14-4-7-16(22-2)8-5-14/h4-9,15H,3,10-13H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBDCRGRTGGSCD-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(2-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanoyl}carbonohydrazonoyl)phenoxy]acetic acid](/img/structure/B5738306.png)

![N-(3,4-difluorophenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5738349.png)
![N-[3-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5738350.png)




![4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5738392.png)
![4-(2-{[2-(2-furyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5738394.png)
